3-Chloro-6-iodo-4,5-dimethylpyridazine
Description
This compound is synthesized via nucleophilic aromatic substitution (SNAr) using sodium iodide and hydroiodic acid under microwave irradiation, achieving a yield of 77% . Its structural and electronic properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions requiring halogen leaving groups.
Properties
Molecular Formula |
C6H6ClIN2 |
|---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
3-chloro-6-iodo-4,5-dimethylpyridazine |
InChI |
InChI=1S/C6H6ClIN2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3 |
InChI Key |
ZZCWLCUFPLXJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN=C1Cl)I)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Structure : Features a pyrazole ring at position 6 instead of iodine.
- Planarity : The molecule is nearly planar (r.m.s. deviation = 0.070 Å), with a dihedral angle of 6.25° between pyridazine and pyrazole rings .
- Interactions : Exhibits π–π stacking (centroid separation = 3.5904 Å) in the crystal lattice .
3,6-Dichloro-4,5-dimethylpyridazine (CAS 34584-69-5)
- Structure : Chlorine substituents at positions 3 and 4.
- Synthesis : Precursor to the target compound; reacts with sodium iodide to introduce iodine .
- Cost : Priced at $17.0/1g (98% purity), significantly cheaper than iodine derivatives .
- Reactivity : Dichloro derivatives are less reactive in SNAr reactions due to chlorine’s weaker leaving-group ability compared to iodine .
3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine
- Structure : Hydrazine substituent at position 5.
- Molecular Formula : C₆H₉ClN₄, with a SMILES string of
CC1=C(C(=NN=C1NN)Cl)C. - Reactivity : Hydrazine enhances nucleophilicity, making it suitable for condensation reactions, unlike the iodine group’s role in electrophilic substitutions.
- Cost : Priced at $1037.0/1g, reflecting synthesis complexity .
3-Chloro-6-methylpyridazine-4,5-diamine (CAS 1575612-77-9)
- Structure : Methyl group at position 6 and amine groups at positions 4 and 5.
- Properties : Increased hydrophilicity due to amine groups, contrasting with the hydrophobic iodine and methyl groups in the target compound .
Physicochemical and Reactivity Comparison
Key Findings
Halogen Effects : Iodine in this compound enhances leaving-group ability compared to chlorine in 3,6-dichloro analogs, facilitating cross-coupling reactions .
Cost Drivers: Hydrazine and iodine derivatives are costlier due to complex synthesis, whereas dichloro derivatives are economical .
Crystal Packing : Pyrazole-substituted analogs exhibit π–π interactions absent in iodine/methyl-substituted compounds .
Solubility : Amine-substituted derivatives (e.g., 3-Chloro-6-methylpyridazine-4,5-diamine) show higher hydrophilicity than halogenated analogs .
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